2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with biomolecules upon activation by UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Diazirine Ring Formation: The diazirine ring can be synthesized through the reaction of a suitable precursor with a diazo compound under controlled conditions.
Aminoethyl Group Introduction: The aminoethyl group is introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with an appropriate amine.
Hydrochloride Salt Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying drug targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through the activation of the diazirine ring by UV light. Upon activation, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bond with nearby biomolecules. This covalent bonding allows researchers to study the interactions and functions of various biomolecules in complex biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Contains a similar aminoethyl group but lacks the diazirine ring.
Tris(2-aminoethyl)amine: Features multiple aminoethyl groups but does not have the diazirine structure.
3-aminopropyltriethoxysilane: Contains an amino group and a silane moiety, used in surface modification.
Uniqueness
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride is unique due to its diazirine ring, which allows for photoactivation and covalent bonding with biomolecules. This property makes it particularly valuable in photoaffinity labeling and other applications requiring precise molecular interactions.
Properties
IUPAC Name |
2-[3-(2-aminoethyl)diazirin-3-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-3-1-5(2-4-9)7-8-5;/h9H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKQZGSDVJKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1(N=N1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098034-58-1 |
Source
|
Record name | 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.